
2-(4-Chlorophenyl)-3-(2-furyl)acrylonitrile
Overview
Description
2-(4-Chlorophenyl)-3-(2-furyl)acrylonitrile, also known as CPFA, is a chemical compound that has gained interest in scientific research due to its potential therapeutic properties. CPFA belongs to the class of acrylonitrile compounds, which have been extensively studied for their biological activities.
Mechanism Of Action
The mechanism of action of 2-(4-Chlorophenyl)-3-(2-furyl)acrylonitrile is not fully understood, but it is believed to involve the modulation of various signaling pathways, including the NF-κB pathway, PI3K/Akt pathway, and MAPK pathway. 2-(4-Chlorophenyl)-3-(2-furyl)acrylonitrile has been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cancer. 2-(4-Chlorophenyl)-3-(2-furyl)acrylonitrile also inhibits the activation of PI3K/Akt and MAPK pathways, which are involved in cell proliferation and survival.
Biochemical and Physiological Effects:
2-(4-Chlorophenyl)-3-(2-furyl)acrylonitrile has been found to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 2-(4-Chlorophenyl)-3-(2-furyl)acrylonitrile inhibits the growth of cancer cells, reduces the production of pro-inflammatory cytokines, and protects neurons from oxidative stress. In vivo studies have demonstrated that 2-(4-Chlorophenyl)-3-(2-furyl)acrylonitrile suppresses tumor growth, reduces inflammation, and improves cognitive function in animal models.
Advantages And Limitations For Lab Experiments
2-(4-Chlorophenyl)-3-(2-furyl)acrylonitrile has several advantages for lab experiments, including its high yield and purity, well-established synthesis method, and potential therapeutic properties. However, 2-(4-Chlorophenyl)-3-(2-furyl)acrylonitrile also has some limitations, including its low solubility in water and limited availability.
Future Directions
There are several future directions for 2-(4-Chlorophenyl)-3-(2-furyl)acrylonitrile research, including the development of more efficient synthesis methods, the investigation of its potential therapeutic properties in other diseases, and the exploration of its structure-activity relationship. 2-(4-Chlorophenyl)-3-(2-furyl)acrylonitrile derivatives with improved solubility and bioavailability could also be developed for clinical use. Additionally, further studies are needed to elucidate the mechanism of action of 2-(4-Chlorophenyl)-3-(2-furyl)acrylonitrile and its potential toxicity in vivo.
Conclusion:
In conclusion, 2-(4-Chlorophenyl)-3-(2-furyl)acrylonitrile is a chemical compound that has gained interest in scientific research due to its potential therapeutic properties. 2-(4-Chlorophenyl)-3-(2-furyl)acrylonitrile has been studied for its effects in cancer, inflammation, and neurological disorders, and has been found to modulate various signaling pathways involved in these diseases. 2-(4-Chlorophenyl)-3-(2-furyl)acrylonitrile has several advantages for lab experiments, but also has some limitations. Future research on 2-(4-Chlorophenyl)-3-(2-furyl)acrylonitrile could lead to the development of novel therapies for various diseases.
Synthesis Methods
2-(4-Chlorophenyl)-3-(2-furyl)acrylonitrile can be synthesized through a multi-step process involving the reaction of 4-chlorobenzaldehyde with furfural in the presence of a catalyst, followed by the addition of sodium cyanide and ammonium chloride. The resulting product is then purified through recrystallization to obtain 2-(4-Chlorophenyl)-3-(2-furyl)acrylonitrile in high yield and purity.
Scientific Research Applications
2-(4-Chlorophenyl)-3-(2-furyl)acrylonitrile has been studied for its potential therapeutic properties in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, 2-(4-Chlorophenyl)-3-(2-furyl)acrylonitrile has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing angiogenesis. In inflammation research, 2-(4-Chlorophenyl)-3-(2-furyl)acrylonitrile has been found to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB pathway. In neurological disorder research, 2-(4-Chlorophenyl)-3-(2-furyl)acrylonitrile has been reported to have neuroprotective effects by reducing oxidative stress and inflammation.
properties
IUPAC Name |
(Z)-2-(4-chlorophenyl)-3-(furan-2-yl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClNO/c14-12-5-3-10(4-6-12)11(9-15)8-13-2-1-7-16-13/h1-8H/b11-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRCXABRYUUSBED-DHZHZOJOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=C(C#N)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C(\C#N)/C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)-3-(2-furyl)acrylonitrile | |
CAS RN |
72030-15-0 | |
| Record name | ALPHA-(4-CHLOROPHENYL)-BETA-(2-FURYL)ACRYLONITRILE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



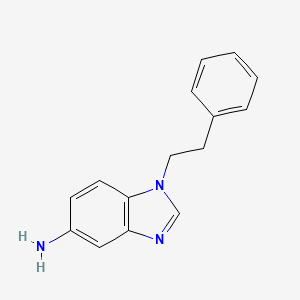
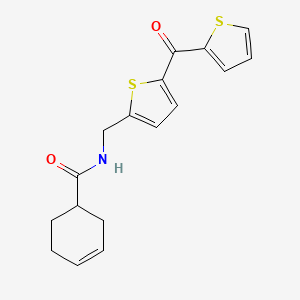
![ethyl 4-[2-(3,4-difluoroanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2607862.png)

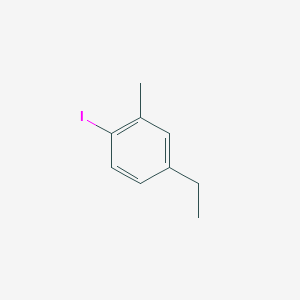
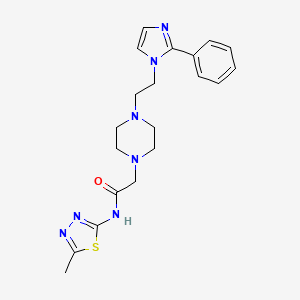
![N-[[2-(2,2,2-trifluoroethoxy)phenyl]methyl]cyclopropanamine](/img/structure/B2607870.png)
![2-((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2607872.png)


![N-[(2-Hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methyl]prop-2-enamide](/img/structure/B2607876.png)
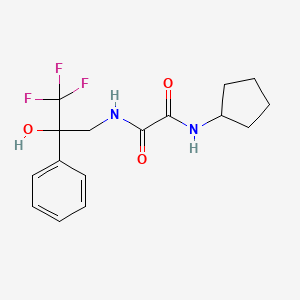

![2-Phenyl-1-[4-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]ethanone](/img/structure/B2607880.png)